7-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
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Overview
Description
7-Isopropylbicyclo[420]octa-1,3,5-trien-7-amine is a bicyclic amine compound with a unique structural framework This compound is characterized by its bicyclo[420]octa-1,3,5-triene core, which is substituted with an isopropyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropylbicyclo[420]octa-1,3,5-trien-7-amine can be achieved through a multi-step process starting from readily available precursorsThe reaction conditions typically involve the use of catalysts, such as rhodium complexes, to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of 7-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-amine may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
7-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted bicyclic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Scientific Research Applications
7-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-amine has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological systems and interactions, particularly in the development of bioactive compounds.
Industry: It finds applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A structurally similar compound without the isopropyl and amine groups.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: A related compound with a different functional group at the 8th position.
Uniqueness
7-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-amine is unique due to the presence of both the isopropyl and amine groups at the 7th position. This combination of substituents imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
7-propan-2-ylbicyclo[4.2.0]octa-1,3,5-trien-7-amine |
InChI |
InChI=1S/C11H15N/c1-8(2)11(12)7-9-5-3-4-6-10(9)11/h3-6,8H,7,12H2,1-2H3 |
InChI Key |
CCDZGEPEGIUPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC2=CC=CC=C21)N |
Origin of Product |
United States |
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